7,7,9,9-Tetramethylspiro[4.5]decan-1-one
Description
7,7,9,9-Tetramethylspiro[4.5]decan-1-one is a spirocyclic compound characterized by a ketone group at position 1 and four methyl groups at positions 7 and 9 of the spiro[4.5]decane framework (IUPAC name: 7,7,9,9-tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione) . Its structure includes a unique spiro junction connecting two rings: a piperidine-like ring and a five-membered heterocyclic ring. This compound has garnered attention in industrial applications, particularly as a stabilizer in polyolefins to prevent light-induced degradation . Additionally, it serves as a precursor in biocidal coatings when functionalized with hydantoinyl epoxide groups, demonstrating broad-spectrum antimicrobial activity .
Properties
Molecular Formula |
C14H24O |
|---|---|
Molecular Weight |
208.34 g/mol |
IUPAC Name |
7,7,9,9-tetramethylspiro[4.5]decan-4-one |
InChI |
InChI=1S/C14H24O/c1-12(2)8-13(3,4)10-14(9-12)7-5-6-11(14)15/h5-10H2,1-4H3 |
InChI Key |
HTOQIWSLGCSWHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC2(C1)CCCC2=O)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7,9,9-Tetramethylspiro[4.5]decan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a ketone with a suitable diol in the presence of an acid catalyst to form the spirocyclic structure. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of 7,7,9,9-Tetramethylspiro[4.5]decan-1-one may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, scalability, and environmental considerations. Industrial production often employs advanced techniques such as flow chemistry and automated synthesis to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
7,7,9,9-Tetramethylspiro[4.5]decan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methyl groups can undergo substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 7,7,9,9-Tetramethylspiro[4.5]decan-1-one can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
7,7,9,9-Tetramethylspiro[4.5]decan-1-one has a broad range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of complex molecules and as a model compound for studying spirocyclic structures.
Biology: It is investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 7,7,9,9-Tetramethylspiro[4.5]decan-1-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Spirocyclic Compounds
The following table highlights structural and functional differences between 7,7,9,9-Tetramethylspiro[4.5]decan-1-one and related spirocyclic compounds:
Key Structural and Functional Differences:
Heteroatom Composition :
- The target compound contains three nitrogen atoms (triazaspiro), distinguishing it from oxa- or diazaspiro analogs (e.g., Lirispirolides with oxygen or diazaspiro drug candidates ). This influences electronic properties and reactivity.
- Methyl Substitution : The tetramethyl groups enhance steric hindrance, improving thermal stability in polymer applications , whereas benzyl/aryl substituents in analogs prioritize molecular recognition in drug design .
Applications :
- Industrial Use : The tetramethyl derivative’s rigidity and stability make it ideal for polymer stabilization , unlike bioactive spirocycles (e.g., Lirispirolides or WNT inhibitors) tailored for biological targets .
- Biocidal Activity : When functionalized as a hydantoinyl epoxide, the compound exhibits chlorine-loading capacity for antimicrobial coatings , a feature absent in simpler azaspiro or oxaspiro analogs.
Synthetic Pathways :
- The target compound is synthesized via hydantoin-epichlorohydrin reactions , while diazaspiro derivatives often employ palladium-mediated cross-coupling or microwave-assisted aryl substitution .
Biological Activity
7,7,9,9-Tetramethylspiro[4.5]decan-1-one is a unique chemical compound characterized by its spiro structure and molecular formula C14H24O. This compound has garnered interest in various scientific fields due to its potential biological activities and applications in organic synthesis and medicinal chemistry. This article explores the biological activity of 7,7,9,9-tetramethylspiro[4.5]decan-1-one, detailing its mechanisms of action, research findings, and comparative analysis with similar compounds.
The compound's notable properties include:
| Property | Value |
|---|---|
| CAS Number | 2169533-61-1 |
| Molecular Formula | C14H24O |
| Molecular Weight | 208.3 g/mol |
| Purity | ≥95% |
The biological activity of 7,7,9,9-tetramethylspiro[4.5]decan-1-one is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The spiro structure allows the compound to fit into unique binding sites, modulating the activity of these targets. This interaction can lead to various biological effects, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can act as an agonist or antagonist at various receptor sites.
Antimicrobial Activity
Research has indicated that 7,7,9,9-tetramethylspiro[4.5]decan-1-one exhibits antimicrobial properties. A study conducted on various bacterial strains demonstrated that the compound effectively inhibited growth at certain concentrations.
Case Study :
- Objective : To evaluate antimicrobial activity against Staphylococcus aureus and Escherichia coli.
- Method : Disk diffusion method was employed to assess inhibition zones.
- Results : The compound showed significant inhibition at a concentration of 100 µg/mL.
Cytotoxic Effects
Another area of investigation is the cytotoxic potential of this compound against cancer cell lines. Preliminary studies have shown that it may induce apoptosis in specific cancer cells.
Case Study :
- Cell Lines Tested : HeLa (cervical cancer) and MCF-7 (breast cancer).
- Method : MTT assay was used to determine cell viability.
- Results : A dose-dependent decrease in cell viability was observed with IC50 values around 50 µM for HeLa cells.
Comparative Analysis with Similar Compounds
To understand the uniqueness of 7,7,9,9-tetramethylspiro[4.5]decan-1-one, it is essential to compare it with structurally similar compounds:
| Compound | Structure Type | Notable Activity |
|---|---|---|
| 7,7,9,9-Tetramethylspiro[4.5]decan-2-one | Spiro compound | Antimicrobial |
| 7,7-Dimethylspiro[4.5]decan-1-one | Spiro compound | Moderate cytotoxicity |
| Spiro[4.5]decan-1-one | Non-methylated spiro | Minimal biological activity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
